Ethyl 2-(2-oxopiperidin-4-yl)acetate

Description

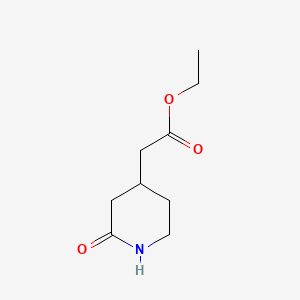

Structure

2D Structure

Properties

IUPAC Name |

ethyl 2-(2-oxopiperidin-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-2-13-9(12)6-7-3-4-10-8(11)5-7/h7H,2-6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFBMPNSYLYPQDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCNC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102943-18-0 | |

| Record name | ethyl 2-(2-oxopiperidin-4-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Ethyl 2-(2-oxopiperidin-4-yl)acetate

CAS Number: 102943-18-0

This technical guide provides a comprehensive overview of Ethyl 2-(2-oxopiperidin-4-yl)acetate, a piperidine derivative with potential applications in chemical synthesis and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and spectroscopic data.

Chemical and Physical Properties

This compound is a heterocyclic compound featuring a piperidinone core functionalized with an ethyl acetate group. The presence of both a lactam and an ester functional group makes it a versatile intermediate for further chemical modifications.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₅NO₃ | [1][2] |

| Molecular Weight | 185.22 g/mol | [1][2] |

| Boiling Point | 160 °C at 0.5 Torr | [2] |

| Density (Predicted) | 1.070±0.06 g/cm³ | [2] |

| pKa (Predicted) | 16.26±0.40 | [2] |

| LogP (Predicted) | 0.74170 | [1] |

| Polar Surface Area (PSA) | 58.89 Ų | [1] |

Synthesis

A synthetic route for this compound has been described in the scientific literature. The following protocol is based on the work of Takahashi and Kariyone, published in Yakugaku Zasshi in 1959.

Experimental Protocol: Synthesis of this compound

Precursors:

-

Pentanedioic acid, 3-(cyanomethyl)-, 1,5-diethyl ester (CAS: 91341-04-7)

-

Diethyl 3-(cyanomethylene)pentanedioate (CAS: 91248-21-4)

-

1-Cyano-propane-1,2,3-tricarboxylic acid triethyl ester (CAS: 108873-19-4)

-

Ethyl 3-oxoglutarate (CAS: 105-50-0)[1]

Detailed procedure: A detailed, step-by-step experimental protocol from the referenced literature is not publicly available at this time. The general transformation involves the cyclization of a substituted pentanedioic acid derivative to form the 2-oxopiperidine ring system.

The synthesis workflow can be generalized as follows:

Spectroscopic Data

The structural confirmation of this compound relies on various spectroscopic techniques. Below is a summary of expected and reported spectral data.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| N-H Stretch (lactam) | 3200-3400 | Broad peak indicating hydrogen bonding |

| C-H Stretch (alkane) | 2850-3000 | Sharp peaks |

| C=O Stretch (ester) | ~1735 | Strong, sharp peak[3] |

| C=O Stretch (lactam) | ~1670 | Strong, sharp peak for a 6-membered lactam[4] |

| C-O Stretch (ester) | 1000-1300 | Strong peak |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms. Expected chemical shifts (in ppm) are:

-

Ethyl group (CH₃): Triplet around 1.2 ppm.

-

Ethyl group (CH₂): Quartet around 4.1 ppm.

-

Piperidine ring protons: A series of multiplets between 1.5 and 3.5 ppm.

-

Lactam N-H: A broad singlet, typically downfield.

¹³C NMR: The carbon NMR spectrum reveals the different carbon environments in the molecule.

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| C=O (Lactam) | 170-180 |

| C=O (Ester) | 170-175 |

| -CH₂- (Ester) | ~60 |

| Piperidine ring carbons | 20-50 |

| -CH₃ (Ester) | ~14 |

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH₂CH₃) from the ester and cleavage of the piperidine ring.

Biological and Pharmacological Context

While specific biological activities for this compound have not been extensively reported in publicly available literature, the piperidine and piperidinone scaffolds are of significant interest in medicinal chemistry.

The piperidine ring is a privileged scaffold found in a wide array of clinically approved drugs targeting cancer and central nervous system (CNS) disorders.[5] Its presence can enhance a molecule's druggability by improving metabolic stability and pharmacokinetic properties.[5] Piperidine derivatives have shown a broad range of pharmacological activities, including anticancer, analgesic, and anti-inflammatory effects.[6][7][8]

The 2-oxopiperidine (δ-valerolactam) substructure is also a key component in various biologically active molecules. For instance, certain piperidinone derivatives have been investigated for their potential as anticancer agents and inhibitors of various enzymes.[9]

Given its structure, this compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The ester functionality allows for straightforward derivatization, enabling the exploration of structure-activity relationships in drug discovery programs.

The logical relationship for its potential application in drug discovery is outlined below:

Safety Information

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[2]

Precautionary Statements:

-

P264: Wash hands and skin thoroughly after handling.

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P332+P313: If skin irritation occurs: Get medical advice/attention.

-

P362: Take off contaminated clothing and wash before reuse.[2]

Conclusion

This compound is a valuable chemical intermediate with a structural framework that is highly relevant to the field of medicinal chemistry. While detailed biological studies on this specific compound are limited, its constituent piperidinone and ester moieties make it an attractive starting point for the synthesis of novel compounds with potential therapeutic value. Further research into its synthesis optimization and exploration of its utility in creating diverse chemical libraries is warranted.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. m.youtube.com [m.youtube.com]

- 4. chem.pg.edu.pl [chem.pg.edu.pl]

- 5. CSD Solution #13 [chem.ucalgary.ca]

- 6. rsc.org [rsc.org]

- 7. CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds - Google Patents [patents.google.com]

- 8. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

Physical and chemical properties of Ethyl 2-(2-oxopiperidin-4-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(2-oxopiperidin-4-yl)acetate is a heterocyclic compound of interest in medicinal chemistry and drug development. Its core structure, a substituted piperidone, is a prevalent motif in a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. Due to the limited availability of detailed experimental protocols and specific biological data in publicly accessible literature, this document also outlines general synthetic strategies and analytical approaches based on established chemical principles and data for structurally related compounds.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and application in a research setting.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₅NO₃ | [1] |

| Molecular Weight | 185.22 g/mol | [1] |

| CAS Number | 102943-18-0 | [1] |

| Boiling Point | 160 °C at 0.5 Torr | [1] |

| Density (Predicted) | 1.070 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 16.26 ± 0.40 | [1] |

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available scientific literature, its structure suggests plausible synthetic routes derived from common organic chemistry methodologies. A likely pathway involves the catalytic hydrogenation of a corresponding substituted pyridine precursor.

General Synthetic Approach: Catalytic Hydrogenation

A potential synthetic workflow for this compound is outlined below. This approach is based on the well-established method of reducing substituted pyridines to piperidines.

Caption: Proposed synthetic workflow for this compound.

Hypothetical Experimental Protocol

The following is a generalized, hypothetical protocol for the synthesis via catalytic hydrogenation. This protocol is for illustrative purposes and would require optimization and validation.

-

Reaction Setup: To a solution of ethyl 2-(pyridin-4-yl)acetate in a suitable solvent (e.g., glacial acetic acid or an alcohol), a hydrogenation catalyst such as platinum(IV) oxide (PtO₂) or rhodium(III) oxide (Rh₂O₃) is added.

-

Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (typically 50-70 bar) in a high-pressure reactor at room temperature or slightly elevated temperatures.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the consumption of the starting material.

-

Work-up: Upon completion, the catalyst is removed by filtration. The solvent is removed under reduced pressure. The resulting crude product, likely containing the piperidine intermediate, would then be subjected to conditions that favor intramolecular cyclization to form the lactam. This may involve heating or treatment with a mild base or acid.

-

Purification: The crude product is purified using column chromatography on silica gel, eluting with a solvent system such as ethyl acetate/hexane to isolate the pure this compound.

-

Characterization: The structure and purity of the final product are confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not available, the expected spectral characteristics can be predicted based on its structure.

-

¹H NMR: The spectrum would be expected to show signals for the ethyl group (a triplet and a quartet), protons on the piperidone ring, and the methylene protons of the acetate side chain.

-

¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbons of the ester and the lactam, as well as for the carbons of the ethyl group and the piperidone ring.

-

Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (185.22 g/mol ).

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands for the C=O stretching vibrations of the ester and the amide (lactam) functional groups.

Biological Activity and Applications

The 2-piperidone scaffold is a key feature in a variety of pharmacologically active compounds. Derivatives of 2-piperidone have been investigated for a range of biological activities, including as inhibitors of β-amyloid aggregation, which is relevant to Alzheimer's disease.[2] However, specific biological data or signaling pathways directly involving this compound are not currently reported in the scientific literature.

Given its structure as a substituted piperidone, this compound could serve as a valuable intermediate in the synthesis of more complex molecules for drug discovery programs. The exploration of its biological properties would be a novel area of research.

A generalized workflow for the initial biological evaluation of a novel compound like this compound is presented below.

Caption: General workflow for the biological evaluation of a new chemical entity.

Safety and Handling

Based on available safety data for similar compounds, this compound is expected to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.[1] All handling should be performed in a well-ventilated area or a fume hood.

Conclusion

This compound is a molecule with potential as a building block in the synthesis of novel therapeutic agents, owing to its embedded 2-piperidone structural motif. While a comprehensive experimental profile of this compound is not yet available in the public domain, this guide provides a summary of its known properties and outlines logical and established methodologies for its synthesis and potential biological evaluation. Further research is warranted to fully characterize this compound and explore its utility in drug discovery and development.

References

An In-Depth Technical Guide to the Synthesis of Ethyl 2-(2-oxopiperidin-4-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for Ethyl 2-(2-oxopiperidin-4-yl)acetate, a key intermediate in pharmaceutical research and development. The information presented is intended for an audience with a strong background in organic chemistry.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structure, featuring a lactam ring and an ethyl acetate side chain, makes it a versatile building block for the synthesis of various biologically active molecules. This guide will explore the most plausible synthetic routes to this compound, complete with detailed experimental protocols and quantitative data where available.

Synthesis Pathway 1: From Diethyl 3-Cyanoglutarate

This pathway commences with the readily available starting material, diethyl 3-cyanoglutarate. The synthesis proceeds through the formation of a key intermediate, 4-(cyanomethyl)-2-piperidone, which is subsequently converted to the target compound.

Step 1: Synthesis of 4-(Cyanomethyl)-2-piperidone

The initial step involves a reductive cyclization of diethyl 3-cyanoglutarate. This transformation can be achieved through catalytic hydrogenation, which simultaneously reduces the nitrile group to a primary amine and facilitates lactamization.

Experimental Protocol:

A solution of diethyl 3-cyanoglutarate in a suitable solvent, such as ethanol, is subjected to hydrogenation in the presence of a catalyst like Raney Nickel or Palladium on carbon. The reaction is carried out under a hydrogen atmosphere at elevated temperature and pressure. Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield 4-(cyanomethyl)-2-piperidone.

| Parameter | Value |

| Starting Material | Diethyl 3-cyanoglutarate |

| Reagents | Hydrogen gas, Raney Nickel (or Pd/C) |

| Solvent | Ethanol |

| Temperature | 100-150 °C |

| Pressure | 50-100 atm |

| Reaction Time | 6-12 hours |

| Yield | Moderate to good |

Step 2: Conversion of 4-(Cyanomethyl)-2-piperidone to this compound

The conversion of the cyanomethyl group to an ethyl acetate group can be accomplished via a Pinner reaction followed by hydrolysis. The Pinner reaction involves the treatment of the nitrile with an alcohol in the presence of a strong acid to form an imino ester, which is then hydrolyzed to the corresponding ester.

Experimental Protocol:

4-(cyanomethyl)-2-piperidone is dissolved in anhydrous ethanol and cooled to 0°C. Dry hydrogen chloride gas is bubbled through the solution until saturation. The reaction mixture is stirred at low temperature for several hours to form the ethyl imidate hydrochloride (Pinner salt). Subsequently, water is added to the reaction mixture, which is then heated to induce hydrolysis of the imidate to the desired ethyl ester. The product is extracted with an organic solvent and purified by column chromatography.

| Parameter | Value |

| Starting Material | 4-(Cyanomethyl)-2-piperidone |

| Reagents | Anhydrous ethanol, Dry hydrogen chloride gas, Water |

| Solvent | Ethanol |

| Temperature | 0 °C to reflux |

| Reaction Time | Pinner reaction: 2-4 hours; Hydrolysis: 1-2 hours |

| Yield | Good |

digraph "Synthesis_Pathway_1" {

graph [rankdir="LR", splines=ortho, nodesep=0.5];

node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10];

edge [fontname="Arial", fontsize=9];

A[label="Diethyl 3-cyanoglutarate"];

B[label="4-(Cyanomethyl)-2-piperidone"];

C [label="this compound"];

A -> B[label="H2, Raney Ni\nEthanol, Δ, P"];

B -> C [label="1. HCl, EtOH\n2. H2O, Δ"];

}

### Synthesis Pathway 2: From Ethyl 3-Oxoglutarate

An alternative approach utilizes ethyl 3-oxoglutarate as the starting material. This pathway involves the formation of the piperidinone ring through a series of condensation and reduction steps.

#### **Step 1: Knoevenagel Condensation of Ethyl 3-Oxoglutarate with Cyanoacetamide**

The synthesis begins with a Knoevenagel condensation between ethyl 3-oxoglutarate and cyanoacetamide in the presence of a base, such as piperidine or sodium ethoxide. This reaction forms a substituted glutarimide intermediate.

**Experimental Protocol:**

Ethyl 3-oxoglutarate and cyanoacetamide are dissolved in ethanol. A catalytic amount of piperidine is added, and the mixture is refluxed for several hours. The resulting product is isolated by filtration or extraction after cooling.

| Parameter | Value |

| :--- | :--- |

| Starting Materials | Ethyl 3-oxoglutarate, Cyanoacetamide |

| Catalyst | Piperidine |

| Solvent | Ethanol |

| Temperature | Reflux |

| Reaction Time | 4-8 hours |

| Yield | Good |

#### **Step 2: Reduction and Cyclization**

The intermediate from the Knoevenagel condensation undergoes reduction and cyclization to form the 2-oxopiperidin-4-ylacetate ring system. This can be achieved through catalytic hydrogenation.

**Experimental Protocol:**

The product from the previous step is dissolved in a suitable solvent, such as acetic acid or ethanol, and subjected to hydrogenation over a platinum or palladium catalyst. The reaction is carried out at room temperature and moderate hydrogen pressure. After the reaction is complete, the catalyst is removed by filtration, and the solvent is evaporated to yield the crude product, which is then purified.

| Parameter | Value |

| :--- | :--- |

| Starting Material | Product from Step 1 |

| Reagents | Hydrogen gas, Platinum oxide (or Pd/C) |

| Solvent | Acetic acid or Ethanol |

| Temperature | Room temperature |

| Pressure | 1-5 atm |

| Reaction Time | 12-24 hours |

| Yield | Moderate |

```dot

digraph "Synthesis_Pathway_2" {

graph [rankdir="LR", splines=ortho, nodesep=0.5];

node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10];

edge [fontname="Arial", fontsize=9];

D [label="Ethyl 3-oxoglutarate"];

E [label="Cyanoacetamide"];

F [label="Glutarimide Intermediate"];

G [label="this compound"];

D -> F [label="Piperidine, EtOH\nReflux"];

E -> F;

F -> G [label="H2, PtO2\nAcetic Acid"];

}

Diagram 2: Synthesis from Ethyl 3-Oxoglutarate

Conclusion

The synthesis of this compound can be effectively achieved through multiple pathways. The choice of a particular route will depend on the availability of starting materials, desired scale of production, and the specific requirements of the research or development project. The protocols outlined in this guide provide a solid foundation for the laboratory-scale synthesis of this important pharmaceutical intermediate. Further optimization of reaction conditions may be necessary to achieve higher yields and purity.

Disclaimer: The experimental protocols described herein are for informational purposes only and should be carried out by qualified professionals in a well-equipped laboratory setting. Appropriate safety precautions must be taken at all times.

Structural Elucidation of Ethyl 2-(2-oxopiperidin-4-yl)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(2-oxopiperidin-4-yl)acetate is a substituted piperidone derivative of interest in medicinal chemistry and drug development due to the prevalence of the piperidine scaffold in pharmacologically active compounds. This technical guide provides a comprehensive overview of the structural elucidation of this compound. In the absence of publicly available experimental spectroscopic data, this guide utilizes predicted data from validated computational models to present a thorough characterization. Detailed methodologies for the synthesis and analytical techniques required for structural confirmation are also provided, alongside a discussion of the potential biological significance of 2-piperidone derivatives.

Introduction

The 2-piperidone structural motif is a key pharmacophore found in a variety of biologically active molecules. Derivatives of 2-piperidone have been investigated for a range of therapeutic applications, including as inhibitors of β-amyloid aggregation for the treatment of Alzheimer's disease and as anti-inflammatory agents.[1] The structural elucidation of novel piperidone derivatives is a critical step in the drug discovery and development process, enabling a precise understanding of structure-activity relationships.

This guide focuses on the structural characterization of this compound. While specific experimental spectra for this exact molecule are not widely published, this document compiles predicted spectroscopic data to serve as a reference for researchers. The methodologies described herein are standard analytical techniques crucial for the confirmation of the structure of newly synthesized batches of this compound.

Predicted Physicochemical Properties

Basic physicochemical properties of this compound are summarized below. These values are sourced from chemical databases and computational predictions.

| Property | Value | Source |

| Molecular Formula | C₉H₁₅NO₃ | ChemSrc[2] |

| Molecular Weight | 185.22 g/mol | ChemSrc[2] |

| Exact Mass | 185.105 g/mol | ChemSrc[2] |

| Boiling Point | 160 °C (at 0.5 Torr) | ChemicalBook[3] |

| Density | 1.070±0.06 g/cm³ | ChemicalBook[3] |

| pKa | 16.26±0.40 | ChemicalBook[3] |

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound. These predictions are generated using established algorithms and can serve as a guide for the interpretation of experimental data.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum provides insights into the proton environments within the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 6.0 - 7.5 | br s | 1H | NH |

| 4.12 | q | 2H | O-CH₂ -CH₃ |

| 3.25 - 3.40 | m | 2H | CH₂ -NH |

| 2.40 - 2.60 | m | 1H | CH -CH₂-COOEt |

| 2.20 - 2.35 | m | 2H | CH₂ -C=O |

| 1.80 - 2.00 | m | 1H | CH₂-CH -CH₂ |

| 1.40 - 1.60 | m | 2H | CH₂ -CH-CH₂ |

| 1.25 | t | 3H | O-CH₂-CH₃ |

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum indicates the number and types of carbon atoms.

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~ 175 | Quaternary | C =O (amide) |

| ~ 172 | Quaternary | C =O (ester) |

| ~ 61 | Methylene | O-C H₂-CH₃ |

| ~ 42 | Methylene | C H₂-NH |

| ~ 41 | Methylene | C H₂-COOEt |

| ~ 35 | Methine | C H-CH₂-COOEt |

| ~ 31 | Methylene | C H₂-C=O |

| ~ 30 | Methylene | C H₂-CH-CH₂ |

| ~ 14 | Methyl | O-CH₂-C H₃ |

Mass Spectrometry

The predicted mass spectrum helps in confirming the molecular weight and fragmentation pattern.

| m/z | Relative Intensity (%) | Possible Fragment |

| 185 | 100 | [M]⁺ |

| 140 | ~ 60 | [M - OCH₂CH₃]⁺ |

| 114 | ~ 40 | [M - CH₂COOCH₂CH₃]⁺ |

| 84 | ~ 80 | [Piperidone ring fragment]⁺ |

| 56 | ~ 50 | [Piperidone ring fragment]⁺ |

Infrared (IR) Spectroscopy

The predicted IR spectrum indicates the presence of key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 | Strong, Broad | N-H stretch |

| ~ 2950, 2870 | Medium | C-H stretch (aliphatic) |

| ~ 1735 | Strong | C=O stretch (ester) |

| ~ 1670 | Strong | C=O stretch (amide) |

| ~ 1200 | Strong | C-O stretch (ester) |

Experimental Protocols

The following are detailed protocols for the synthesis and structural characterization of this compound.

Synthesis of this compound

A plausible synthetic route to this compound involves the Michael addition of a nucleophile to a suitable α,β-unsaturated lactam, followed by appropriate functional group manipulations. A general, representative procedure is outlined below.

Workflow for the Synthesis of this compound

Caption: A potential synthetic pathway to the target compound.

Procedure:

-

Michael Addition: To a solution of sodium ethoxide in ethanol, add diethyl malonate. Stir the mixture at room temperature, and then add acrylonitrile dropwise. The reaction is typically stirred for several hours to ensure complete addition.

-

Reductive Cyclization: The product from the Michael addition is then subjected to reductive cyclization. This can be achieved using a reducing agent such as sodium in ethanol or catalytic hydrogenation (e.g., Raney Nickel, H₂). This step simultaneously reduces the nitrile to an amine and promotes intramolecular cyclization to form the 2-piperidone ring.

-

Hydrolysis and Decarboxylation: The resulting ester is hydrolyzed under acidic conditions (e.g., aqueous HCl) with heating. This process also facilitates the decarboxylation of the malonic ester derivative to yield 4-carboxymethyl-2-piperidone.

-

Esterification: The carboxylic acid is then esterified to the corresponding ethyl ester. This can be accomplished by refluxing the acid in ethanol with a catalytic amount of a strong acid (e.g., H₂SO₄).

-

Purification: The final product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

Structural Elucidation Workflow

The following diagram illustrates the workflow for the structural confirmation of the synthesized compound.

Caption: Analytical workflow for structural elucidation.

Protocols:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR: Acquire a one-dimensional proton NMR spectrum. Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, quartet, multiplet), and integration values to identify the number and connectivity of protons.

-

¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum to determine the number of unique carbon environments.

-

2D NMR (COSY, HSQC): Perform Correlation Spectroscopy (COSY) to establish proton-proton couplings and Heteronuclear Single Quantum Coherence (HSQC) to correlate protons with their directly attached carbons.

-

-

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Analysis: Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electron Ionization - EI, Electrospray Ionization - ESI). Determine the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).

-

Analysis: Obtain the IR spectrum and identify the characteristic absorption bands for the key functional groups (e.g., N-H, C=O of amide and ester, C-O).

-

Potential Signaling Pathways and Biological Relevance

While the specific biological activity of this compound is not extensively documented, the 2-piperidone core is of significant interest in medicinal chemistry. Derivatives of 2-piperidone have been shown to modulate various biological pathways.

Caption: Potential therapeutic targets of 2-piperidone derivatives.

For instance, certain 2-piperidone derivatives have been designed as inhibitors of β-amyloid (Aβ) peptide aggregation, a key pathological hallmark of Alzheimer's disease.[1] Additionally, some derivatives have demonstrated anti-inflammatory properties by modulating pathways involved in the production of pro-inflammatory cytokines.[1] The structural features of this compound make it a valuable scaffold for further chemical modification to explore these and other potential therapeutic applications.

Conclusion

This technical guide provides a foundational understanding of the structural elucidation of this compound. By presenting predicted spectroscopic data and detailed experimental protocols, this document serves as a valuable resource for researchers involved in the synthesis and characterization of novel piperidone-based compounds. The information contained herein will aid in the confirmation of the molecular structure and facilitate further investigation into the potential biological activities of this and related molecules in the pursuit of new therapeutic agents.

References

- 1. Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mild general synthesis of 4-substituted piperidines - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

Spectroscopic Analysis of Ethyl 2-(2-oxopiperidin-4-yl)acetate: A Technical Guide

For Immediate Release

This technical guide provides a detailed overview of the spectroscopic properties of Ethyl 2-(2-oxopiperidin-4-yl)acetate, a key intermediate in various synthetic applications. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Due to the limited availability of experimental spectroscopic data in peer-reviewed literature, this guide presents predicted spectroscopic data alongside standardized experimental protocols for the acquisition of such data.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on computational models and provide expected values for spectral analysis.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-1 (NH) | ~ 6.0 - 7.5 | br s | - |

| H-3 | ~ 2.3 - 2.5 | m | - |

| H-4 | ~ 2.0 - 2.2 | m | - |

| H-5 | ~ 1.8 - 2.0 | m | - |

| H-6 | ~ 3.2 - 3.4 | t | ~ 6.0 |

| H-7 (CH₂) | ~ 2.4 - 2.6 | d | ~ 7.0 |

| H-8 (CH₂) | ~ 4.1 - 4.3 | q | ~ 7.1 |

| H-9 (CH₃) | ~ 1.2 - 1.4 | t | ~ 7.1 |

Note: Predicted chemical shifts are referenced to TMS (0 ppm) in CDCl₃. Actual values may vary based on experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-2 (C=O, lactam) | ~ 175 |

| C-3 | ~ 30 |

| C-4 | ~ 35 |

| C-5 | ~ 25 |

| C-6 | ~ 42 |

| C-7 (CH₂) | ~ 41 |

| C-8 (C=O, ester) | ~ 172 |

| C-9 (O-CH₂) | ~ 61 |

| C-10 (CH₃) | ~ 14 |

Note: Predicted chemical shifts are referenced to TMS (0 ppm) in CDCl₃. Actual values may vary based on experimental conditions.

Table 3: Predicted Infrared (IR) Absorption Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (lactam) | 3200 - 3400 | Medium |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (ester) | 1730 - 1750 | Strong |

| C=O Stretch (lactam) | 1640 - 1680 | Strong |

| C-N Stretch | 1100 - 1300 | Medium |

| C-O Stretch | 1000 - 1300 | Strong |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Proposed Fragment |

| 185 | [M]⁺ (Molecular Ion) |

| 140 | [M - OCH₂CH₃]⁺ |

| 112 | [M - COOCH₂CH₃]⁺ |

| 84 | [Piperidinone fragment]⁺ |

Note: Fragmentation patterns are predicted for electron ionization (EI) and can vary with ionization technique.

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[1][2] For ¹³C NMR, a more concentrated sample (20-50 mg) may be required for a better signal-to-noise ratio.[1]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Parameters to set include the number of scans (NS), acquisition time, and relaxation delay.[3]

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C nucleus frequency.

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon.[4]

-

A larger number of scans will be necessary compared to ¹H NMR due to the low natural abundance of ¹³C.[5]

-

Process and reference the spectrum similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:

-

Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.[6]

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.[6]

-

Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.[7]

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).[8] The sample is vaporized in the ion source.[9]

-

Ionization: Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[8][9]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[9]

-

Detection: An electron multiplier or other detector records the abundance of each ion.[8]

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions to elucidate the molecular structure.[9]

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. How to make an NMR sample [chem.ch.huji.ac.il]

- 3. uwyo.edu [uwyo.edu]

- 4. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 5. epfl.ch [epfl.ch]

- 6. emeraldcloudlab.com [emeraldcloudlab.com]

- 7. measurlabs.com [measurlabs.com]

- 8. Mass spectrometry - Wikipedia [en.wikipedia.org]

- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

An In-depth Technical Guide to Ethyl 2-(2-oxopiperidin-4-yl)acetate

IUPAC Name: Ethyl 2-(2-oxopiperidin-4-yl)acetate

Synonyms: Ethyl 2-Oxopiperidine-4-acetate, ethyl 2-(2-oxo-4-piperidyl)acetate, 4-Piperidineacetic acid, 2-oxo-, ethyl ester[1]

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in synthetic and medicinal chemistry. The document details its chemical properties, a plausible synthetic route, and relevant safety information, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 102943-18-0 | [1] |

| Molecular Formula | C₉H₁₅NO₃ | [1] |

| Molecular Weight | 185.22 g/mol | [1] |

| Boiling Point | 160 °C (at 0.5 Torr) | [1] |

| Density | 1.070±0.06 g/cm³ (Predicted) | [1] |

| pKa | 16.26±0.40 (Predicted) | [1] |

Synthesis Pathway

References

Molecular weight and formula of Ethyl 2-(2-oxopiperidin-4-yl)acetate

This technical guide provides a comprehensive overview of Ethyl 2-(2-oxopiperidin-4-yl)acetate, a heterocyclic compound of interest in synthetic and medicinal chemistry. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, a representative synthetic protocol, and its potential applications.

Chemical and Physical Properties

This compound is a piperidine derivative characterized by a lactam ring and an ethyl acetate substituent. Its chemical properties are summarized below, providing essential data for laboratory use, characterization, and experimental design.

| Property | Value | Source(s) |

| Molecular Formula | C9H15NO3 | [1] |

| Molecular Weight | 185.22 g/mol | [1][2] |

| CAS Number | 102943-18-0 | [1] |

| Synonyms | Ethyl 2-(2-oxo-4-piperidyl)acetate, 4-Piperidineacetic acid, 2-oxo-, ethyl ester | [1][2] |

Representative Synthetic Protocol

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published in publicly available literature, a general synthetic approach can be inferred from the synthesis of analogous compounds. The following protocol is a representative example based on common organic synthesis methodologies for similar structures, such as the alkylation of a precursor followed by cyclization or modification.

Objective: To synthesize this compound.

Materials:

-

Precursor molecule (e.g., a suitable glutamic acid derivative or a substituted piperidone)

-

Ethyl bromoacetate

-

A suitable base (e.g., potassium carbonate, sodium hydride)

-

Anhydrous solvent (e.g., acetone, tetrahydrofuran (THF))

-

Reagents for reduction or cyclization (if necessary, e.g., catalytic hydrogenation)

-

Reagents for purification (e.g., silica gel for column chromatography, solvents like ethyl acetate and petroleum ether)

Methodology:

-

Alkylation: A mixture of the chosen precursor and a base (e.g., anhydrous K2CO3) in a dry solvent (e.g., acetone) is stirred. Ethyl bromoacetate is then added to the mixture. The reaction is typically refluxed for several hours and monitored by Thin Layer Chromatography (TLC).[3]

-

Work-up: After the reaction is complete, the mixture is filtered to remove the base. The solvent is then removed under reduced pressure to yield the crude product.[3]

-

Cyclization/Reduction (if applicable): Depending on the starting material, a subsequent step to form the 2-oxopiperidine ring may be necessary. This could involve the reduction of a nitro group to an amine followed by spontaneous or induced lactamization. For instance, a selective reduction can be achieved using iron powder in the presence of ammonium chloride.[3]

-

Purification: The crude product is purified using silica gel column chromatography to isolate the target compound, this compound.[4]

This protocol is a generalized representation. The precise conditions, reagents, and reaction steps would need to be optimized based on the specific synthetic route chosen.

Applications in Drug Development

This compound and structurally related compounds serve as valuable intermediates and building blocks in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The piperidine and lactam moieties are common scaffolds in medicinal chemistry due to their favorable pharmacokinetic properties and ability to interact with biological targets.

While specific applications for this exact molecule are not widely detailed, analogous structures like ethyl 2-(2-oxopyrrolidin-1-yl)acetate are used as intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).[5] Similarly, related phenoxy acetate derivatives are precursors for dual glucokinase and PPARγ activators, which are targets for hypoglycemic agents.[3] This suggests that this compound holds potential as a key intermediate for various therapeutic agents.

Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate a representative experimental workflow and a logical pathway for the application of this compound in drug discovery.

Caption: A representative workflow for the synthesis of this compound.

Caption: Logical progression from a chemical intermediate to drug development.

References

- 1. Ethyl (2-oxopiperidin-4-yl)acetate | 102943-18-0 [amp.chemicalbook.com]

- 2. Ethyl (2-oxopiperidin-4-yl)acetate | CAS#:102943-18-0 | Chemsrc [chemsrc.com]

- 3. mdpi.com [mdpi.com]

- 4. Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ethyl 2-(2-oxopyrrolidin-1-yl)acetate; CAS No.: 61516-73-2 [chemshuttle.com]

Solubility Profile of Ethyl 2-(2-oxopiperidin-4-yl)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of Ethyl 2-(2-oxopiperidin-4-yl)acetate (CAS Number: 102943-18-0). Due to a lack of publicly available experimental data on the solubility of this specific compound, this document focuses on its known physicochemical properties and presents standardized, detailed experimental protocols for determining the solubility of small organic molecules. These methodologies are intended to equip researchers with the necessary framework to assess the solubility of this and other similar compounds in their own laboratories. This guide also includes a visual representation of a general experimental workflow for solubility determination.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 102943-18-0 | ChemSrc |

| Molecular Formula | C₉H₁₅NO₃ | ChemicalBook |

| Molecular Weight | 185.22 g/mol | ChemicalBook |

| Predicted Boiling Point | 160 °C (at 0.5 Torr) | ChemicalBook |

| Predicted Density | 1.070 ± 0.06 g/cm³ | ChemicalBook |

| Predicted pKa | 16.26 ± 0.40 | ChemicalBook |

Experimental Protocols for Solubility Determination

The following sections detail standardized methods for both qualitative and quantitative solubility assessment of a compound like this compound.

Qualitative Solubility Testing

This initial screening provides a rapid assessment of a compound's solubility in various solvents, which can inform the selection of appropriate solvents for reactions, purification, and formulation.

Objective: To classify the compound as soluble, partially soluble, or insoluble in a range of common laboratory solvents.

Materials:

-

This compound

-

Small test tubes or vials

-

Vortex mixer

-

Calibrated pipettes

-

A range of solvents:

-

Water (deionized)

-

5% w/v Hydrochloric acid (HCl) in water

-

5% w/v Sodium bicarbonate (NaHCO₃) in water

-

5% w/v Sodium hydroxide (NaOH) in water

-

Ethanol

-

Methanol

-

Acetone

-

Ethyl acetate

-

Dichloromethane (DCM)

-

Dimethyl sulfoxide (DMSO)

-

Procedure:

-

Add approximately 1-2 mg of the compound to a clean, dry test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vortex the mixture vigorously for 30-60 seconds.

-

Visually inspect the solution against a dark background to observe if the solid has dissolved completely.

-

If the compound dissolves, it is classified as "soluble." If some solid remains, it is "partially soluble." If the solid does not appear to dissolve at all, it is "insoluble."

-

For aqueous solutions (water, HCl, NaOH, NaHCO₃), the pH should also be tested with litmus paper to identify acidic or basic properties of the compound.[1]

-

Record all observations in a systematic manner.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[2]

Objective: To determine the exact concentration of a saturated solution of the compound in a specific solvent at a given temperature.

Materials:

-

This compound

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Chosen solvent(s)

Procedure:

-

Prepare a stock solution of the compound of known concentration in a suitable solvent for creating a calibration curve.

-

Add an excess amount of the compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.

-

Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed for the solid to settle.

-

Carefully withdraw a sample from the supernatant. To remove any undissolved microparticles, filter the sample through a syringe filter.

-

Dilute the filtered sample with a suitable solvent to a concentration within the range of the calibration curve.

-

Analyze the concentration of the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the thermodynamic solubility.

Kinetic Solubility Assay

Kinetic solubility is often measured in early drug discovery to assess how quickly a compound precipitates from a supersaturated solution, typically created by adding a DMSO stock solution to an aqueous buffer.[3][4][5]

Objective: To determine the concentration at which a compound precipitates from a supersaturated aqueous solution.

Materials:

-

This compound dissolved in DMSO (e.g., 10 mM stock)

-

Aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4)

-

96-well microplates

-

Plate reader capable of nephelometry or UV-Vis measurements

-

Liquid handling system or multichannel pipettes

Procedure:

-

Add the aqueous buffer to the wells of a microplate.

-

Add small volumes of the DMSO stock solution of the compound to the buffer to create a range of concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

-

Incubate the plate at a controlled temperature (e.g., room temperature) for a set period (e.g., 1-2 hours).

-

Measure the turbidity or light scattering of each well using a plate reader. An increase in turbidity indicates precipitation.

-

The kinetic solubility is defined as the concentration at which precipitation is first observed.

Visualizing the Experimental Workflow

The following diagram illustrates a general workflow for characterizing the solubility of a novel compound.

Caption: General workflow for determining the solubility profile of a chemical compound.

Conclusion

While experimental solubility data for this compound remains to be published, this guide provides the essential tools for researchers to determine this critical parameter. By following the detailed qualitative and quantitative protocols, scientists can generate reliable solubility data, which is fundamental for advancing research and development activities involving this compound. The provided workflow offers a systematic approach to solubility characterization, ensuring that this key property is thoroughly evaluated.

References

An In-depth Technical Guide to the Synthesis of Ethyl 2-(2-oxopiperidin-4-yl)acetate: Key Intermediates and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for Ethyl 2-(2-oxopiperidin-4-yl)acetate, a valuable building block in pharmaceutical research. The synthesis delineates the formation of key intermediates, offering detailed experimental protocols and quantitative data to facilitate reproducible results in a laboratory setting.

Synthesis Strategy: A Multi-step Approach

The synthesis of this compound can be efficiently achieved through a three-step process commencing with the Dieckmann condensation of a substituted diethyl pentanedioate. This is followed by a catalytic hydrogenation to reduce the nitrile group, and the synthesis culminates in a hydrolysis and decarboxylation step to yield the final product.

Core Synthesis Pathway:

Figure 1: Overall synthetic pathway for this compound.

Key Intermediates: Characterization and Role

The successful synthesis of the target molecule hinges on the efficient formation and conversion of two key intermediates:

-

Ethyl 2-cyano-3-oxopiperidine-5-acetate: This β-keto ester is formed through an intramolecular Dieckmann condensation of diethyl 3-(cyanomethyl)pentanedioate. The cyclization is a critical step in constructing the piperidinone ring, the core scaffold of the final product.

-

Ethyl 2-(aminomethyl)-3-oxopiperidine-5-acetate: This intermediate is produced via the selective catalytic hydrogenation of the nitrile group in the preceding β-keto ester. The resulting primary amine is essential for the subsequent intramolecular cyclization to form the desired lactam.

Experimental Protocols and Data

The following sections provide detailed experimental procedures for each step of the synthesis, accompanied by tables summarizing the key quantitative data.

Step 1: Dieckmann Condensation of Diethyl 3-(cyanomethyl)pentanedioate

This step involves the base-mediated intramolecular cyclization to form the piperidinone ring.

Experimental Protocol:

A solution of diethyl 3-(cyanomethyl)pentanedioate in an anhydrous, non-polar solvent such as toluene is added dropwise to a suspension of a strong base, typically sodium ethoxide, in the same solvent under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is heated to reflux for several hours to drive the condensation to completion. After cooling, the reaction is quenched by the careful addition of a weak acid, such as acetic acid, followed by water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, Ethyl 2-cyano-3-oxopiperidine-5-acetate. Purification can be achieved by vacuum distillation or column chromatography on silica gel.

| Parameter | Value |

| Starting Material | Diethyl 3-(cyanomethyl)pentanedioate |

| Reagent | Sodium ethoxide (NaOEt) |

| Solvent | Toluene (anhydrous) |

| Reaction Temperature | Reflux (approx. 110 °C) |

| Reaction Time | 4 - 6 hours |

| Work-up | Acidic quench (e.g., Acetic Acid), Water |

| Purification | Vacuum distillation or Column Chromatography |

| Typical Yield | 75 - 85% |

Table 1: Quantitative data for the Dieckmann Condensation.

Figure 2: Workflow for the Dieckmann Condensation.

Step 2: Catalytic Hydrogenation of Ethyl 2-cyano-3-oxopiperidine-5-acetate

This step selectively reduces the nitrile functionality to a primary amine.

Experimental Protocol:

The crude or purified Ethyl 2-cyano-3-oxopiperidine-5-acetate is dissolved in a suitable solvent, typically ethanol. A catalytic amount of Raney Nickel (or another suitable hydrogenation catalyst such as Palladium on carbon) is added to the solution. The mixture is then subjected to hydrogenation in a high-pressure reactor (e.g., a Parr hydrogenator) under a hydrogen atmosphere. The reaction is typically run at elevated temperature and pressure until the uptake of hydrogen ceases. After the reaction is complete, the catalyst is carefully filtered off, and the solvent is removed under reduced pressure to yield the crude Ethyl 2-(aminomethyl)-3-oxopiperidine-5-acetate. This intermediate is often used in the next step without further purification.

| Parameter | Value |

| Starting Material | Ethyl 2-cyano-3-oxopiperidine-5-acetate |

| Catalyst | Raney Nickel (or Pd/C) |

| Solvent | Ethanol |

| Hydrogen Pressure | 50 - 100 psi |

| Reaction Temperature | 50 - 80 °C |

| Reaction Time | 6 - 12 hours |

| Work-up | Filtration of catalyst |

| Purification | Often used directly in the next step |

| Typical Yield | 80 - 90% |

Table 2: Quantitative data for the Catalytic Hydrogenation.

Figure 3: Process flow for the Catalytic Hydrogenation.

Step 3: Hydrolysis and Decarboxylation

The final step involves the hydrolysis of the ester and concomitant decarboxylation to afford the target molecule.

Experimental Protocol:

The crude Ethyl 2-(aminomethyl)-3-oxopiperidine-5-acetate is treated with an aqueous solution of a strong acid, such as hydrochloric acid. The mixture is heated to reflux for several hours. During this process, the ester group is hydrolyzed to a carboxylic acid, which then undergoes decarboxylation. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and neutralized with a base (e.g., sodium bicarbonate). The aqueous solution is then extracted with a suitable organic solvent, such as ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product, this compound, can be purified by column chromatography or recrystallization.

| Parameter | Value |

| Starting Material | Ethyl 2-(aminomethyl)-3-oxopiperidine-5-acetate |

| Reagent | Aqueous Hydrochloric Acid (e.g., 6M HCl) |

| Reaction Temperature | Reflux (approx. 100 °C) |

| Reaction Time | 2 - 4 hours |

| Work-up | Neutralization, Extraction with Ethyl Acetate |

| Purification | Column Chromatography or Recrystallization |

| Typical Yield | 60 - 70% |

Table 3: Quantitative data for the Hydrolysis and Decarboxylation.

Figure 4: Key transformations in the final Hydrolysis and Decarboxylation step.

Conclusion

The described synthetic route provides a reliable and scalable method for the preparation of this compound. The identification and characterization of the key intermediates, coupled with detailed experimental protocols and quantitative data, offer a solid foundation for researchers in the field of medicinal chemistry and drug development to access this important synthetic building block. Careful execution of each step and appropriate purification techniques are crucial for obtaining the final product in high yield and purity.

In-Depth Technical Guide: Ethyl 2-(2-oxopiperidin-4-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(2-oxopiperidin-4-yl)acetate is a substituted piperidone derivative that holds potential as a versatile building block in medicinal chemistry and drug discovery. Its structural motif, featuring a lactam ring and an ethyl acetate side chain, makes it an attractive scaffold for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its chemical properties, synthesis, and potential therapeutic applications. Due to the limited publicly available data on its specific biological activity and mechanism of action, this review also explores the broader context of 4-substituted-2-piperidone derivatives to infer potential areas of interest for future research.

Chemical and Physical Properties

This compound is a colorless to pale yellow oil under standard conditions. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 102943-18-0 | [1][2] |

| Molecular Formula | C₉H₁₅NO₃ | [1] |

| Molecular Weight | 185.22 g/mol | [1] |

| Boiling Point | 160 °C (at 0.5 Torr) | [1] |

| Predicted Density | 1.070 ± 0.06 g/cm³ | [1] |

| Predicted pKa | 16.26 ± 0.40 | [1] |

| Synonyms | Ethyl 2-oxopiperidine-4-acetate, 4-Piperidineacetic acid, 2-oxo-, ethyl ester | [1][2] |

Synthesis of this compound

A potential, though not explicitly documented, synthetic pathway could be conceptualized as follows:

References

Methodological & Application

Application Notes and Protocols: Ethyl 2-(2-oxopiperidin-4-yl)acetate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of ethyl 2-(2-oxopiperidin-4-yl)acetate and its related piperidinone-containing structures as key building blocks in the synthesis of pharmaceutically active compounds. The focus is on the practical application of this scaffold in the development of Apixaban, a direct Factor Xa inhibitor and a widely prescribed anticoagulant.

Introduction

The 2-oxopiperidine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules designed to interact with various biological targets. This compound, with its reactive ester functionality and piperidinone core, serves as a versatile intermediate for the synthesis of complex heterocyclic systems. Its structural features allow for the introduction of diverse substituents, enabling the fine-tuning of physicochemical and pharmacological properties of the final compounds.

A prime example of the successful application of a 2-oxopiperidine-containing building block is in the synthesis of the blockbuster anticoagulant drug, Apixaban. While the exact named compound "this compound" is not always explicitly cited, the synthesis of Apixaban relies on a key intermediate, 3-morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one, which contains the core 2-oxopiperidine structure. This highlights the critical role of this heterocyclic system in the development of modern pharmaceuticals.

Application in the Synthesis of Apixaban

Apixaban is a potent, selective, and orally bioavailable inhibitor of coagulation Factor Xa, which plays a crucial role in the blood coagulation cascade. The synthesis of Apixaban involves the construction of a complex pyrazolo[3,4-c]pyridine core, which is coupled with a fragment containing the 2-oxopiperidine moiety.

Logical Workflow for Apixaban Synthesis:

Caption: Generalized synthetic workflow for Apixaban highlighting the incorporation of the 2-oxopiperidin moiety.

Key Intermediate Synthesis:

The synthesis of the key intermediate, 3-morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one, is a critical step that establishes the core structure of one of the main fragments of Apixaban. While various synthetic routes exist, a common strategy involves the coupling of a piperidin-2-one derivative with a substituted phenyl ring.

Table 1: Representative Yields in Apixaban Intermediate Synthesis

| Step | Reactants | Product | Yield (%) | Reference |

| Ullmann Coupling | 1-(4-iodophenyl)piperidin-2-one, 3-morpholino-5,6-dihydropyridin-2(1H)-one | 3-morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one | ~70-80 | [1] |

| Cyclocondensation | 3-morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one, ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate | ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate | ~71 | [2] |

| Amidation | Apixaban ethyl ester | Apixaban | ~91 | [1] |

Experimental Protocols

The following are generalized protocols based on literature procedures for the key steps in the synthesis of Apixaban, illustrating the application of the 2-oxopiperidin scaffold.

Protocol 1: Synthesis of 3-morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one

This protocol describes a key coupling reaction to form a central intermediate.

-

Materials: 1-(4-iodophenyl)piperidin-2-one, 3-morpholino-5,6-dihydropyridin-2(1H)-one, Copper(I) iodide (CuI), Potassium carbonate (K2CO3), and a suitable high-boiling solvent (e.g., N,N-Dimethylformamide - DMF).

-

Procedure: a. To a reaction vessel, add 1-(4-iodophenyl)piperidin-2-one (1.0 eq), 3-morpholino-5,6-dihydropyridin-2(1H)-one (1.1 eq), CuI (0.1 eq), and K2CO3 (2.0 eq). b. Add the solvent (DMF) and heat the mixture to 120-130 °C under an inert atmosphere (e.g., Nitrogen or Argon). c. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). d. Upon completion, cool the reaction mixture to room temperature. e. Quench the reaction with aqueous ammonia and extract the product with a suitable organic solvent (e.g., ethyl acetate). f. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel to afford the desired intermediate.

Protocol 2: Synthesis of Ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate

This protocol outlines the cyclocondensation reaction to form the core heterocyclic system of Apixaban.

-

Materials: 3-morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one, ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate, Triethylamine (TEA), and a suitable solvent (e.g., Acetonitrile).

-

Procedure: a. Dissolve 3-morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one (1.0 eq) in the solvent in a reaction vessel. b. Add triethylamine (3.0 eq) to the solution. c. Add ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate (1.1 eq) to the mixture. d. Heat the reaction mixture to reflux (approximately 80-85 °C) and stir for several hours. e. Monitor the reaction by TLC or HPLC. f. After completion, cool the mixture and concentrate under reduced pressure. g. Dissolve the residue in an organic solvent (e.g., dichloromethane) and wash with water and brine. h. Dry the organic layer and concentrate to yield the crude product, which can be purified by recrystallization or column chromatography.

Mechanism of Action: Apixaban as a Factor Xa Inhibitor

Apixaban exerts its anticoagulant effect by directly, selectively, and reversibly inhibiting Factor Xa (FXa), a key enzyme in the coagulation cascade. FXa is responsible for the conversion of prothrombin (Factor II) to thrombin (Factor IIa). Thrombin then converts fibrinogen to fibrin, which forms the mesh of a blood clot.

Signaling Pathway of Coagulation and Inhibition by Apixaban:

Caption: The coagulation cascade and the inhibitory action of Apixaban on Factor Xa.

By inhibiting Factor Xa, Apixaban effectively reduces thrombin generation and subsequently fibrin formation, thereby preventing the formation and propagation of thrombi. The 2-oxopiperidine moiety in Apixaban plays a crucial role in binding to the S4 pocket of the Factor Xa active site, contributing to the high affinity and selectivity of the drug.

Conclusion

This compound and related piperidinone-containing synthons are valuable intermediates in medicinal chemistry. Their application in the synthesis of Apixaban demonstrates their importance in constructing complex, biologically active molecules. The protocols and data presented here provide a framework for researchers and drug development professionals to utilize this versatile scaffold in the discovery and development of new therapeutic agents.

References

Synthesis of Ethyl 2-(2-oxopiperidin-4-yl)acetate Derivatives: A Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the synthesis of Ethyl 2-(2-oxopiperidin-4-yl)acetate, a key building block in the development of various pharmaceutical compounds. The synthesis is based on the reductive cyclization of diethyl 3-(cyanomethyl)pentanedioate, a method adapted from the foundational work of Takahashi and Kariyone. This protocol offers a reliable and reproducible pathway to obtain the target compound and its derivatives.

Overview of the Synthetic Pathway

The synthesis of this compound is achieved through a one-pot reaction involving the catalytic hydrogenation of the nitrile group in diethyl 3-(cyanomethyl)pentanedioate, followed by a spontaneous intramolecular cyclization (lactamization) of the resulting amino diester. Raney Nickel is a commonly employed catalyst for the initial reduction step.

Caption: Synthetic pathway for this compound.

Experimental Protocol

This protocol details the synthesis of this compound from diethyl 3-(cyanomethyl)pentanedioate.

Materials:

-

Diethyl 3-(cyanomethyl)pentanedioate

-

Raney Nickel (50% slurry in water)

-

Ethanol (anhydrous)

-

Hydrogen gas (high pressure)

-

Celite or a similar filter aid

-

Standard laboratory glassware for high-pressure reactions (e.g., Parr hydrogenator)

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Catalyst Preparation: In a high-pressure reaction vessel, add a slurry of Raney Nickel in ethanol. The amount of Raney Nickel can be varied, but a catalyst loading of 10-20% by weight relative to the starting material is a good starting point.

-

Reaction Setup: To the reaction vessel containing the catalyst, add a solution of diethyl 3-(cyanomethyl)pentanedioate dissolved in anhydrous ethanol.

-

Hydrogenation: Seal the reaction vessel and purge it several times with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen gas to the desired pressure (typically ranging from 50 to 150 atm). The reaction is then heated to a temperature between 80-120°C with vigorous stirring.

-

Reaction Monitoring: The progress of the reaction can be monitored by measuring the uptake of hydrogen. The reaction is considered complete when hydrogen uptake ceases.

-

Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Wash the filter cake with ethanol to ensure complete recovery of the product.

-

Purification: The filtrate, containing the crude product, is concentrated under reduced pressure using a rotary evaporator to remove the ethanol. The resulting residue is then purified by vacuum distillation to yield pure this compound.

Quantitative Data

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound. Please note that yields may vary depending on the specific reaction conditions and scale.

| Parameter | Value | Reference |

| Starting Material | Diethyl 3-(cyanomethyl)pentanedioate | Takahashi & Kariyone, 1959 |

| Catalyst | Raney Nickel | General literature on nitrile hydrogenation |

| Solvent | Ethanol | General literature on nitrile hydrogenation |

| Hydrogen Pressure | 100-130 atm | Takahashi & Kariyone, 1959 |

| Temperature | 100-110 °C | Takahashi & Kariyone, 1959 |

| Yield | ~70% | Takahashi & Kariyone, 1959 |

| Purity | High (after vacuum distillation) | Takahashi & Kariyone, 1959 |

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis of this compound.

Conclusion

This protocol provides a comprehensive guide for the synthesis of this compound. The reductive cyclization of diethyl 3-(cyanomethyl)pentanedioate using a Raney Nickel catalyst is a robust and efficient method for obtaining this valuable synthetic intermediate. The provided data and workflow diagrams are intended to facilitate the successful implementation of this procedure in a research and development setting. For the synthesis of specific derivatives, the starting cyanodiester can be appropriately substituted. Further optimization of reaction conditions may be necessary depending on the desired scale and specific derivative being synthesized.

Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 2-(2-oxopiperidin-4-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the large-scale synthesis of Ethyl 2-(2-oxopiperidin-4-yl)acetate, a key intermediate in the development of various pharmaceutical compounds. The protocol herein outlines a robust and scalable multi-step synthesis commencing with a Michael addition, followed by a Dieckmann condensation, and concluding with hydrolysis, decarboxylation, and final esterification. This application note includes detailed experimental procedures, tabulated quantitative data for each step, and workflow diagrams to ensure clarity and reproducibility in a laboratory or pilot plant setting.

Introduction

This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of novel therapeutic agents. The structural motif of a 4-substituted 2-piperidone is prevalent in a range of biologically active molecules. The provision of a scalable and well-documented synthetic protocol is crucial for advancing research and development in this area. The following sections detail a proposed synthetic pathway, offering specific parameters and expected outcomes for each reaction stage.

Proposed Synthetic Pathway

The large-scale synthesis of this compound can be achieved through a five-step process. The logical flow of this synthesis is depicted in the following diagram.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Diethyl 4-(benzylamino)heptanedioate

This step involves a double Michael addition of benzylamine to ethyl acrylate.

Materials:

-

Benzylamine

-

Ethyl acrylate

-

Ethanol (absolute)

Procedure:

-

To a solution of benzylamine (1.0 eq) in absolute ethanol, slowly add ethyl acrylate (2.2 eq) at room temperature with stirring.

-

After the initial exothermic reaction subsides, heat the mixture to reflux and maintain for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

The crude product can be purified by vacuum distillation.

| Parameter | Value |

| Yield | 85-90% |

| Purity (GC) | >95% |

| Appearance | Colorless to pale yellow oil |

Step 2: Dieckmann Condensation to Ethyl 1-benzyl-2-oxopiperidine-4-carboxylate

This intramolecular cyclization is a key step in forming the piperidone ring.

Materials:

-

Diethyl 4-(benzylamino)heptanedioate

-

Sodium ethoxide (NaOEt)

-

Toluene (anhydrous)

Procedure:

-

Prepare a suspension of sodium ethoxide (1.1 eq) in anhydrous toluene.

-

Slowly add a solution of Diethyl 4-(benzylamino)heptanedioate (1.0 eq) in anhydrous toluene to the sodium ethoxide suspension at a temperature of 60-70 °C.

-

After the addition is complete, heat the mixture to reflux for 4-6 hours.

-

Monitor the reaction by TLC or High-Performance Liquid Chromatography (HPLC).

-

Cool the reaction mixture and quench by carefully adding it to a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with toluene.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

| Parameter | Value |

| Yield | 70-75% |